molecular formula C12H11N3O B2943628 2-Morpholinoisophthalonitrile CAS No. 882747-83-3

2-Morpholinoisophthalonitrile

Cat. No.: B2943628
CAS No.: 882747-83-3
M. Wt: 213.24
InChI Key: FKUSBHWNJJXNKR-UHFFFAOYSA-N
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Description

2-Morpholinoisophthalonitrile is a chemical compound with the molecular formula C12H11N3O. It is characterized by the presence of a morpholine ring attached to an isophthalonitrile core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholinoisophthalonitrile typically involves the reaction of isophthalonitrile with morpholine under specific conditions. One common method includes the use of a coupling agent to facilitate the reaction between the nitrile group of isophthalonitrile and the amine group of morpholine . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and may require the presence of a base such as triethylamine to proceed efficiently .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Morpholinoisophthalonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 2-Morpholinoisophthalonitrile involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Morpholinoisophthalonitrile is unique due to its specific combination of a morpholine ring and an isophthalonitrile core. This structure imparts distinct chemical properties, such as stability and reactivity, making it valuable for various applications .

Properties

IUPAC Name

2-morpholin-4-ylbenzene-1,3-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c13-8-10-2-1-3-11(9-14)12(10)15-4-6-16-7-5-15/h1-3H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKUSBHWNJJXNKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=CC=C2C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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